An In-depth Technical Guide to the Chemical Properties of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
An In-depth Technical Guide to the Chemical Properties of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt are pivotal intermediates in the realm of medicinal chemistry and drug discovery. The incorporation of the tetrahydropyran (THP) moiety is a recognized strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, tailored for professionals in pharmaceutical and chemical research.
Chemical Identity and Physical Properties
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a synthetic heterocyclic compound. It is typically available as a mono- or dihydrochloride salt, which improves its stability and handling properties compared to the free base. The free base is known to be potentially explosive at elevated temperatures.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride |
| Synonyms | oxan-4-ylhydrazine hydrochloride, 4-hydrazinyltetrahydropyran hydrochloride |
| Molecular Formula | C₅H₁₂N₂O·xHCl |
| CAS Number | 194543-22-1 (monohydrochloride), 1187974-47-5 (dihydrochloride) |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 152.62 g/mol (monohydrochloride)[1], 189.09 g/mol (dihydrochloride) | |
| Appearance | White to off-white solid | For the hydrochloride salt. |
| Melting Point | Not specified in literature. | |
| Boiling Point | 234.5 °C at 760 mmHg | Predicted for the free base. |
| Solubility | No quantitative data available. The THP moiety generally enhances aqueous solubility. | Expected to be soluble in water and polar protic solvents like methanol and ethanol. |
| pKa | Not specified in literature. | |
| LogP | -0.5 | Predicted for the free base.[2] |
Spectroscopic Data
Detailed experimental spectra for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride are not widely published. The following tables summarize the available and expected spectroscopic features.
Table 3: ¹H NMR Data for (tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.3 | broad singlet | 3H | -NH₃⁺ |
| 4.3 | broad singlet | 1H | -NH- |
| 3.8 - 3.9 | multiplet | 2H | -O-CH₂- (axial) |
| 3.3 - 3.4 | multiplet | 3H | -O-CH₂- (equatorial) & -CH-N- |
| 1.8 - 1.9 | multiplet | 2H | -CH₂- (axial) |
| 1.5 - 1.6 | multiplet | 2H | -CH₂- (equatorial) |
Table 4: Expected Spectroscopic Features
| Spectroscopy | Expected Features |
| ¹³C NMR | Resonances for the five distinct carbon atoms of the tetrahydropyran ring are expected. The carbon attached to the hydrazine group (C4) would be in the range of 50-60 ppm. The carbons adjacent to the oxygen (C2, C6) would be shifted downfield to approximately 65-75 ppm. The remaining ring carbons (C3, C5) would appear further upfield. |
| FTIR (cm⁻¹) | N-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydrazine N-H stretching vibrations. C-H stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹. C-O-C stretch: A strong C-O-C ether stretching band is expected in the 1150-1050 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): For the free base, a molecular ion peak at m/z 116. Fragmentation: Key fragmentation patterns would likely involve the cleavage of the C-N bond to lose the hydrazine moiety, and fragmentation of the tetrahydropyran ring. |
Synthesis and Reactivity
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a key synthetic intermediate. Its primary reactivity stems from the nucleophilic nature of the hydrazine group.
Synthesis
A common synthetic route is the reductive amination of tetrahydropyran-4-one.
Experimental Protocol: Synthesis via Reductive Amination
-
Hydrazone Formation: To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone intermediate.
-
Reduction: The crude hydrazone is dissolved in methanol and cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free base, (tetrahydro-2H-pyran-4-yl)hydrazine.
-
Salt Formation: The crude free base is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid (in a compatible solvent) is added dropwise with stirring. The resulting precipitate of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.
Reactivity: Knorr Pyrazole Synthesis
A significant application of this compound is in the Knorr pyrazole synthesis, where it reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a common scaffold in pharmacologically active molecules.
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetic acid, a catalytic amount of acid (if starting from the free base) or a base like triethylamine (if starting from the hydrochloride salt) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Stability and Storage
-
(Tetrahydro-2H-pyran-4-yl)hydrazine (Free Base): The free base can be unstable, particularly at high temperatures, and may be explosive. It is recommended to handle it with care and avoid heating.
-
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride: The hydrochloride salt is more stable and is the preferred form for storage and handling. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).
Safety and Handling
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is classified as a hazardous substance.
Table 5: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a valuable and versatile building block in synthetic and medicinal chemistry. Its favorable physicochemical properties imparted by the tetrahydropyran ring, combined with the reactive nature of the hydrazine moiety, make it an important intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While detailed experimental data for some of its properties are not extensively published, this guide provides a solid foundation of its chemical characteristics, synthesis, and reactivity for researchers and drug development professionals. Careful handling and adherence to safety protocols are essential when working with this compound.
![Chemical structure of 2-ethyl-5-methoxy-1H-benzo[d]imidazole](https://i.imgur.com/example-structure.png)
